N-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-methylbenzamide
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Overview
Description
N-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-methylbenzamide is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-methylbenzamide typically involves the reaction of 4-bromo-3,5-dimethyl-1H-pyrazole with 2-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the pyrazole ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Corresponding oxidized pyrazole derivatives.
Reduction: Reduced pyrazole derivatives.
Substitution: Substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
N-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-methylbenzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N,N-dimethylamine
- 3,5-dimethyl-4-bromo-1H-pyrazole
- 2-methylbenzoyl chloride
Uniqueness
N-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-methylbenzamide stands out due to its unique combination of a pyrazole ring and a benzamide moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C15H18BrN3O |
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Molecular Weight |
336.23 g/mol |
IUPAC Name |
N-[2-(4-bromo-3,5-dimethylpyrazol-1-yl)ethyl]-2-methylbenzamide |
InChI |
InChI=1S/C15H18BrN3O/c1-10-6-4-5-7-13(10)15(20)17-8-9-19-12(3)14(16)11(2)18-19/h4-7H,8-9H2,1-3H3,(H,17,20) |
InChI Key |
JALGUBXQILTNFT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCCN2C(=C(C(=N2)C)Br)C |
Origin of Product |
United States |
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